molecular formula C15H30O4Si B066657 6-O-(Triisopropylsilyl)-D-galactal CAS No. 166021-01-8

6-O-(Triisopropylsilyl)-D-galactal

Cat. No.: B066657
CAS No.: 166021-01-8
M. Wt: 302.48 g/mol
InChI Key: VYZHAYQIZWKLNP-RBSFLKMASA-N
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Description

6-O-(Triisopropylsilyl)-D-galactal is a silyl-protected derivative of D-galactal, a carbohydrate molecule. This compound is primarily used in organic synthesis, particularly in the field of carbohydrate chemistry, where it serves as a protective group for hydroxyl functionalities. The triisopropylsilyl group provides steric hindrance, which helps in selective reactions and prevents unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-O-(Triisopropylsilyl)-D-galactal typically involves the protection of the hydroxyl group at the 6-position of D-galactal with a triisopropylsilyl group. This can be achieved using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-O-(Triisopropylsilyl)-D-galactal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: The triisopropylsilyl group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Acidic conditions or fluoride ions (e.g., tetrabutylammonium fluoride) can facilitate the removal of the triisopropylsilyl group.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of deprotected D-galactal or other substituted derivatives.

Scientific Research Applications

Synthesis and Chemical Modification of Carbohydrates

One of the primary applications of 6-O-(Triisopropylsilyl)-D-galactal is in the synthesis and modification of carbohydrates . The silyl protecting group allows for selective manipulation of functional groups, facilitating the synthesis of complex carbohydrates such as:

  • Glycosides
  • Glycolipids
  • Oligosaccharides

The compound serves as an effective substrate for glycosylation reactions, which are essential for constructing glycosidic linkages in carbohydrate chemistry. For instance, it has been utilized in processes that require regioselective protection and deprotection strategies during the synthesis of various carbohydrate derivatives .

Enzyme Interaction Studies

This compound also plays a crucial role in studying enzyme interactions , particularly with enzymes involved in carbohydrate metabolism. By acting as a substrate or inhibitor, researchers can investigate the mechanisms of enzymes related to galactose metabolism. Insights gained from these studies are valuable for understanding metabolic disorders associated with galactose .

Case Study: Interaction with Galectin-8

Research has shown that this compound interacts effectively with galectin-8, a carbohydrate-binding protein implicated in tumor progression and immune response modulation. The binding affinity of this compound is significantly higher than that of simpler galactoside derivatives, indicating its potential as a lead compound for developing inhibitors targeting galectin-8 .

Therapeutic Applications

The biological activity of this compound extends to potential therapeutic applications, particularly in cancer treatment and autoimmune diseases. Its ability to inhibit galectin activity suggests it could serve as a therapeutic agent by modulating immune responses and tumor growth .

Mechanism of Action

The primary function of 6-O-(Triisopropylsilyl)-D-galactal is to act as a protective group for the hydroxyl functionalities in carbohydrate molecules. The triisopropylsilyl group provides steric hindrance, which prevents unwanted side reactions and allows for selective reactions at other positions. The removal of the protective group can be achieved under specific conditions, revealing the free hydroxyl group for further functionalization.

Comparison with Similar Compounds

  • 6-O-(Tert-butyldimethylsilyl)-D-galactal
  • 6-O-(Triethylsilyl)-D-galactal
  • 6-O-(Trimethylsilyl)-D-galactal

Comparison:

  • Steric Hindrance: 6-O-(Triisopropylsilyl)-D-galactal provides greater steric hindrance compared to its triethyl and trimethyl counterparts, making it more effective in preventing side reactions.
  • Stability: The triisopropylsilyl group offers higher stability under acidic and basic conditions compared to tert-butyldimethylsilyl and other silyl groups.
  • Selectivity: The increased steric bulk of the triisopropylsilyl group allows for more selective reactions, making it a preferred choice in complex synthetic pathways.

Biological Activity

6-O-(Triisopropylsilyl)-D-galactal is a modified sugar derivative that has garnered attention in biochemical and pharmaceutical research due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field.

Chemical Structure and Properties

This compound is characterized by the presence of a triisopropylsilyl group attached to the 6-O position of D-galactal. This modification enhances its stability and solubility, making it suitable for various biological applications.

  • Molecular Formula : C_{15}H_{30}O_5Si
  • CAS Number : 166021-01-8

Biological Activities

The biological activities of this compound have been investigated in several studies, highlighting its potential as an enzyme inhibitor and its interactions with various biological targets.

Enzyme Inhibition

Research indicates that this compound can inhibit specific glycosidases, which are enzymes that hydrolyze glycosidic bonds in carbohydrates. This inhibition can lead to altered metabolic pathways, potentially affecting cellular processes such as:

  • Glycogen metabolism
  • Cell signaling pathways

Antimicrobial Activity

Studies have shown that derivatives of D-galactal exhibit antimicrobial properties. The triisopropylsilyl modification may enhance these effects by improving the compound's interaction with microbial membranes.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Binding to Active Sites : The compound's structure allows it to effectively bind to the active sites of enzymes, inhibiting their function.
  • Alteration of Metabolic Pathways : By inhibiting key enzymes, it can redirect metabolic fluxes within cells, leading to various physiological effects.

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

Case Study 1: Glycosidase Inhibition

A study investigated the inhibitory effects of this compound on alpha-glucosidase activity. The results demonstrated a significant reduction in enzyme activity, suggesting potential applications in managing conditions like diabetes where carbohydrate metabolism is crucial.

Case Study 2: Antimicrobial Efficacy

In vitro tests assessed the antimicrobial properties of the compound against various bacterial strains. The findings indicated that this compound exhibited dose-dependent antimicrobial activity, supporting its potential as a therapeutic agent.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
Enzyme InhibitionInhibition of alpha-glucosidase
AntimicrobialDose-dependent activity against bacteria
Metabolic AlterationChanges in glycogen metabolism

Properties

IUPAC Name

(2R,3R,4R)-2-[tri(propan-2-yl)silyloxymethyl]-3,4-dihydro-2H-pyran-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H30O4Si/c1-10(2)20(11(3)4,12(5)6)19-9-14-15(17)13(16)7-8-18-14/h7-8,10-17H,9H2,1-6H3/t13-,14-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZHAYQIZWKLNP-RBSFLKMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCC1C(C(C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H30O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00446207
Record name 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166021-01-8
Record name 2,6-Anhydro-5-deoxy-1-O-[tri(propan-2-yl)silyl]-D-arabino-hex-5-enitol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00446207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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